Leucettinib-92

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

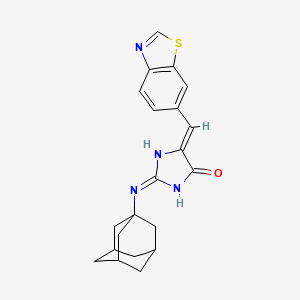

Molecular Formula |

C21H22N4OS |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(5Z)-2-(1-adamantylimino)-5-(1,3-benzothiazol-6-ylmethylidene)imidazolidin-4-one |

InChI |

InChI=1S/C21H22N4OS/c26-19-17(6-12-1-2-16-18(7-12)27-11-22-16)23-20(24-19)25-21-8-13-3-14(9-21)5-15(4-13)10-21/h1-2,6-7,11,13-15H,3-5,8-10H2,(H2,23,24,25,26)/b17-6- |

InChI Key |

HEVBCYZPXGZFGS-FMQZQXMHSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)N=C4N/C(=C\C5=CC6=C(C=C5)N=CS6)/C(=O)N4 |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=C4NC(=CC5=CC6=C(C=C5)N=CS6)C(=O)N4 |

Origin of Product |

United States |

Foundational & Exploratory

Leucettinib-92: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettinib-92 is a potent, small molecule inhibitor primarily targeting the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and Cdc2-like kinase (CLK) families. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its interaction with its primary target, DYRK1A. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to support further research and development efforts.

Core Mechanism of Action: Potent Inhibition of DYRK/CLK Kinases

This compound functions as an ATP-competitive inhibitor of a specific subset of protein kinases. Its primary mechanism of action is the potent and selective inhibition of DYRK and CLK family members, with a particularly high affinity for DYRK1A.

Kinase Inhibition Profile

Quantitative analysis of the inhibitory activity of this compound reveals sub-nanomolar to low nanomolar efficacy against several key kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a panel of recombinant human kinases.

| Kinase Target | IC50 (nM) | ATP Concentration (µM) |

| DYRK1A | 1.2 | 10 |

| DYRK1B | 1.8 | 10 |

| DYRK3 | 19.3 | 10 |

| CLK2 | 0.6 | 10 |

| CLK1 | 11.8 | 10 |

| CLK4 | 5.0 | 10 |

| CLK3 | >1000 | 10 |

| DYRK2 | >1000 | 10 |

| DYRK4 | >1000 | 10 |

| GSK3β | >1000 | 10 |

| CDK5/p25 | >1000 | 100 |

| CK1ε | >1000 | 10 |

Data compiled from Lindberg, M.F., et al., J. Med. Chem. 2023, 66, 6, 4106–4130.

Downstream Signaling Pathways

By inhibiting DYRK1A, this compound modulates the phosphorylation status and subsequent activity of several downstream substrates. This interference with key signaling cascades is central to its therapeutic potential.

Inhibition of Tau Phosphorylation

One of the most well-characterized downstream effects of DYRK1A inhibition by this compound is the reduction of Tau protein phosphorylation. DYRK1A is known to phosphorylate Tau at several residues, including Threonine 212 (Thr212). Hyperphosphorylated Tau is a hallmark of Alzheimer's disease and other tauopathies. This compound has been shown to inhibit the phosphorylation of Tau at Thr212 in cellular models.[1]

Stabilization of Cyclin D1

This compound also impacts cell cycle regulation through its effect on Cyclin D1. DYRK1A phosphorylates Cyclin D1 at Threonine 286 (Thr286), which signals for its degradation. By inhibiting this phosphorylation event, this compound prevents the proteasomal degradation of Cyclin D1, leading to its accumulation.[2]

Experimental Protocols

The following sections outline the methodologies used to characterize the mechanism of action of this compound.

Radiometric Protein Kinase Assay

This assay is used to determine the IC50 values of this compound against a panel of kinases.

-

Principle: Measurement of the incorporation of radioactive ³³P from [γ-³³P]ATP into a generic or specific peptide substrate by the target kinase.

-

Protocol:

-

Kinase reactions are performed in 96-well plates in a final volume of 50 µL.

-

The reaction mixture contains assay buffer, the specific peptide substrate for the kinase being tested, and [γ-³³P]ATP (typically at a concentration near the Km for each kinase, e.g., 10 µM for DYRK1A).

-

This compound is added at varying concentrations to generate a dose-response curve.

-

The reaction is initiated by the addition of the kinase and incubated at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of phosphoric acid.

-

The phosphorylated substrate is captured on a filter plate, and unincorporated [γ-³³P]ATP is washed away.

-

The radioactivity on the filter is measured using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of this compound to its target kinase within a cellular environment.

-

Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

-

Protocol:

-

Cells (e.g., SH-SY5Y) are treated with either vehicle or this compound (e.g., 10 µM) for a specified time.

-

The cells are harvested, and the cell lysate is divided into aliquots.

-

Aliquots are heated to a range of temperatures (e.g., 40-64°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

-

The samples are centrifuged to pellet the aggregated proteins.

-

The supernatant containing the soluble protein fraction is collected.

-

The amount of soluble target protein (e.g., DYRK1A) at each temperature is quantified by Western blotting.

-

A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

-

Western Blotting for Phospho-protein Analysis

This technique is used to assess the effect of this compound on the phosphorylation of its downstream substrates in cells.

-

Principle: Separation of proteins by size using SDS-PAGE, followed by transfer to a membrane and detection with specific antibodies.

-

Protocol:

-

Cells (e.g., SH-SY5Y) are treated with a range of concentrations of this compound for a specified duration.

-

Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Tau Thr212 or anti-phospho-Cyclin D1 Thr286).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To control for protein loading, the membrane is often stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein (e.g., GAPDH).

-

Selectivity and Off-Target Profile

While this compound is a potent inhibitor of DYRK1A, DYRK1B, and several CLK kinases, it is important to consider its broader selectivity profile. As shown in the table in section 1.1, this compound displays high selectivity against other kinases such as GSK3β and CDK5/p25 at the tested concentrations. The inactive isomer, iso-Leucettinib-92, serves as a valuable negative control in biological experiments to distinguish on-target from off-target effects.

Therapeutic Implications and Future Directions

The potent and selective inhibition of DYRK1A by this compound positions it as a valuable research tool and a potential therapeutic lead for conditions where DYRK1A is implicated. These include Down syndrome, where DYRK1A is overexpressed, and Alzheimer's disease, where it contributes to Tau hyperphosphorylation.[3] The ability of this compound to modulate Cyclin D1 levels also suggests potential applications in cancer research. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and related compounds, such as the clinical candidate Leucettinib-21, is warranted.[3][4]

References

- 1. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Rise of Leucettinib-92: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Leucettinib-92 has emerged as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), positioning it as a significant tool in the study of various cellular processes and a potential therapeutic lead for a range of diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on the experimental details and underlying signaling pathways.

Discovery and Rationale

The development of the Leucettinib class of inhibitors was inspired by the marine sponge natural product, Leucettamine B.[1][2] This natural compound served as a starting point for a medicinal chemistry campaign aimed at identifying potent and selective kinase inhibitors. The core structure, a 2-aminoimidazolin-4-one, was systematically modified to explore the structure-activity relationship (SAR).[3] Through the synthesis and screening of an extensive library of over 670 analogues, this compound was identified as a lead compound with a desirable inhibitory profile against DYRK and CLK family members.[3]

The primary target of this compound, DYRK1A, is a kinase implicated in a variety of physiological and pathological processes, including neuronal development, cell proliferation, and alternative splicing.[4] Overexpression of DYRK1A is associated with cognitive deficits in Down syndrome, and its dysregulation has been linked to Alzheimer's disease and certain cancers.[3][4] This strong disease association provided a compelling rationale for the development of potent and selective DYRK1A inhibitors like this compound.

Quantitative Biological Data

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating high potency for several DYRK and CLK family members. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM)[5][6][7] |

| CLK1 | 147 |

| CLK2 | 39 |

| CLK3 | 800 |

| CLK4 | 5.2 |

| DYRK1A | 124 |

| DYRK1B | 204 |

| DYRK2 | 160 |

| DYRK3 | 1000 |

| DYRK4 | 520 |

| GSK3β | 2780 |

Synthesis of this compound

The synthesis of Leucettinibs, including this compound, generally follows a convergent strategy involving the preparation of a functionalized 2-amino-1,4-dihydroimidazol-5-one intermediate followed by a Knoevenagel condensation with a heteroarylcarbaldehyde. While a specific, detailed protocol for this compound is not publicly available, the general synthetic route for this class of compounds has been described.

General Synthetic Pathway for Leucettinibs:

Caption: General synthetic scheme for Leucettinib analogs.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies for key assays used in the characterization of this compound and related compounds.

DYRK1A Kinase Inhibition Assay (ELISA-based)

This protocol describes a non-radioactive method to determine the inhibitory activity of compounds against DYRK1A.

-

Plate Coating: 96-well microtiter plates are coated with a recombinant DYRK1A substrate, such as a peptide containing the DYRKtide sequence, and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Kinase Reaction: A reaction mixture containing recombinant DYRK1A enzyme, ATP, and varying concentrations of the test compound (e.g., this compound) is added to the wells. The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 30°C.

-

Detection: The reaction is stopped, and the wells are washed. A primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Measurement: A substrate for the enzyme-linked secondary antibody is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.

-

Cell Treatment: Cultured cells (e.g., SH-SY5Y) are treated with the test compound (this compound) or vehicle control for a defined period.

-

Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce protein denaturation.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: The amount of soluble target protein (DYRK1A) in the supernatant is quantified by a suitable method, typically Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[8][9]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting DYRK and CLK kinases, which are key regulators of numerous cellular signaling pathways.

DYRK1A Signaling

DYRK1A is a pleiotropic kinase that phosphorylates a wide array of substrates, influencing transcription, cell cycle progression, and neuronal function.

Caption: Simplified DYRK1A signaling pathway and its inhibition.

Inhibition of DYRK1A by this compound can prevent the phosphorylation of key substrates. For example, this compound has been shown to inhibit the phosphorylation of Tau at threonine 212 and cyclin D1 at threonine 286.[6][10] Dysregulated Tau phosphorylation is a hallmark of Alzheimer's disease, while cyclin D1 is a critical regulator of the cell cycle.

CLK Signaling

The CDC-like kinases (CLKs) are primarily involved in the regulation of alternative splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.

Caption: Overview of CLK-mediated regulation of alternative splicing.

By inhibiting CLKs, this compound can modulate the phosphorylation status of SR proteins, thereby influencing spliceosome assembly and the pattern of mRNA splicing. This can lead to changes in the production of different protein isoforms, which may have profound effects on cellular function.

Conclusion

This compound represents a significant advancement in the development of potent and selective DYRK/CLK kinase inhibitors. Its discovery, rooted in natural product chemistry and extensive SAR studies, has provided the research community with a valuable tool to probe the complex biology of these kinases. The detailed experimental protocols and understanding of the signaling pathways outlined in this guide are intended to facilitate further research and drug development efforts targeting the DYRK/CLK families for a variety of therapeutic indications.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DYRK1A - Wikipedia [en.wikipedia.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. adipogen.com [adipogen.com]

Leucettinib-92: A Potent Dual Inhibitor of DYRK and CLK Kinases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Leucettinib-92 is a member of the leucettinib family, a class of potent kinase inhibitors that target the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) families.[1][2] These kinases are implicated in a variety of cellular processes, and their dysregulation has been linked to several pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain cancers.[3][4] this compound, derived from the marine sponge natural product Leucettamine B, has emerged as a valuable research tool and a potential lead compound for therapeutic development due to its potent and dual inhibitory activity.[1][2] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been quantified against a panel of DYRK and CLK kinases, with IC50 values determined through in vitro kinase assays. The data presented below summarizes the potency of this compound, highlighting its dual inhibitory nature.

| Kinase Target | IC50 (nM) |

| CLK1 | 147 |

| CLK2 | 39 |

| CLK3 | 800 |

| CLK4 | 5.2 |

| DYRK1A | 124 |

| DYRK1B | 204 |

| DYRK2 | 160 |

| DYRK3 | 1000 |

| DYRK4 | 520 |

| GSK3β | 2780 |

Table 1: Inhibitory concentration (IC50) values of this compound against a panel of kinases. Data sourced from MedChemExpress.[3][4]

Signaling Pathways

The therapeutic potential of this compound stems from its ability to modulate signaling pathways regulated by DYRK and CLK kinases. These kinases play crucial roles in cellular functions such as mRNA splicing, cell cycle control, and neuronal development.[3][4]

DYRK1A Signaling Pathway

DYRK1A is a key regulator of various cellular processes, and its overexpression is implicated in the cognitive deficits associated with Down syndrome and the pathology of Alzheimer's disease.[5] It phosphorylates a multitude of substrates, including transcription factors and proteins involved in synaptic plasticity.

Caption: DYRK1A Signaling Pathway and Inhibition by this compound.

CLK Signaling Pathway

The CLK family of kinases are critical regulators of alternative mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of this process is associated with various diseases, including cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B-MedSci.cn [medsci.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Leucettinib-92: A Technical Guide to Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettinib-92 is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) families.[1][2] These kinase families play crucial roles in various cellular processes, including cell cycle regulation, splicing, and neuronal development. Their dysregulation has been implicated in several diseases, most notably Down syndrome and Alzheimer's disease, making them attractive targets for therapeutic intervention.[3][4] this compound, a derivative of the marine sponge natural product Leucettamine B, has emerged as a valuable research tool and a potential lead compound for drug development.[5][6][7] This technical guide provides an in-depth overview of this compound's primary molecular targets, its binding affinity, and the experimental methodologies used for its characterization.

Core Targets and Binding Affinity

This compound exhibits potent inhibitory activity against several members of the DYRK and CLK kinase families. The primary method for quantifying this inhibition is through the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: this compound IC50 Values for Primary Kinase Targets

| Kinase Target | IC50 (nM) |

| CLK1 | 147 |

| CLK2 | 39 |

| CLK3 | 800 |

| CLK4 | 5.2 |

| DYRK1A | 124 |

| DYRK1B | 204 |

| DYRK2 | 160 |

| DYRK3 | 1000 |

| DYRK4 | 520 |

| GSK3β | 2780 |

Data compiled from multiple sources.[1][2]

Experimental Protocols

The determination of this compound's binding affinity and mechanism of action relies on a suite of biochemical and cellular assays. The following sections detail the generalized protocols for the key experiments cited in the characterization of Leucettinib compounds.

In Vitro Kinase Inhibition Assays

1. Radiometric Kinase Assay:

This assay directly measures the enzymatic activity of a target kinase by quantifying the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific substrate.

-

Principle: The kinase, substrate, ATP (containing a radioactive isotope), and the test compound (this compound) are incubated together. The amount of radioactivity transferred to the substrate is proportional to the kinase activity.

-

General Protocol:

-

A reaction mixture is prepared containing the purified recombinant kinase, a known substrate (e.g., a synthetic peptide like DYRKtide for DYRK kinases), and a buffer solution with necessary cofactors (e.g., MgCl₂).

-

This compound is added at various concentrations to different reaction wells. A control reaction without the inhibitor is also prepared.

-

The reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid) or by spotting the mixture onto a phosphocellulose paper membrane.

-

The phosphorylated substrate is separated from the unincorporated radioactive ATP (e.g., by washing the membrane).

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

This method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a non-radioactive, high-throughput alternative to the radiometric assay.

-

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then a reagent is added to deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the initial kinase activity.[8]

-

General Protocol: [8]

-

The kinase reaction is set up in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of this compound.

-

The plate is incubated to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.

-

The plate is incubated to allow for complete ATP depletion.

-

Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction.

-

The plate is incubated to stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

-

IC50 values are determined from the dose-response curves.

-

Cellular Target Engagement Assays

1. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful method to verify the direct binding of a drug to its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[2][5][9]

-

Principle: When a ligand binds to its target protein, the protein's stability against thermal denaturation increases. By heating intact cells treated with a ligand and then quantifying the amount of soluble (non-denatured) target protein, one can assess target engagement.[2][5][9]

-

General Protocol:

-

Cells are cultured and treated with either a vehicle control or varying concentrations of this compound for a specific duration.

-

The cell suspensions are then heated to a range of temperatures to induce protein denaturation.

-

After heating, the cells are lysed (e.g., by freeze-thaw cycles).

-

The cell lysates are centrifuged to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins.

-

The amount of the target protein (e.g., DYRK1A) in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

-

A "melting curve" is generated by plotting the amount of soluble protein against the temperature. A shift in this curve to higher temperatures in the presence of this compound indicates target engagement.

-

2. Substrate Phosphorylation Assay:

This cellular assay assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within cells.

-

Principle: If this compound effectively inhibits its target kinase (e.g., DYRK1A) in cells, the phosphorylation level of a specific substrate of that kinase will decrease.

-

General Protocol:

-

Cells are treated with this compound at various concentrations.

-

After treatment, the cells are lysed, and the total protein is extracted.

-

The phosphorylation status of a specific substrate is analyzed by Western blotting using a phospho-specific antibody that recognizes the phosphorylated form of the substrate.

-

The total amount of the substrate protein is also measured using a pan-antibody as a loading control.

-

A decrease in the ratio of the phosphorylated substrate to the total substrate in a dose-dependent manner indicates the inhibitory activity of this compound in a cellular context.

-

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: DYRK1A signaling and inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Leucettinib-92: A Technical Guide to its Inhibition of Cyclin D1 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucettinib-92 is a potent inhibitor of the DYRK/CLK kinase family, with significant activity against DYRK1A. This technical guide provides an in-depth overview of the mechanism by which this compound inhibits the phosphorylation of Cyclin D1, a key regulator of cell cycle progression. Through its interaction with DYRK1A, this compound prevents the phosphorylation of Cyclin D1 at the Threonine 286 (Thr286) residue, a critical step that marks the protein for proteasomal degradation. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data: Kinase Inhibition Profile of this compound and Analogs

This compound and its analogs, such as Leucettinib-21, have been extensively characterized for their inhibitory activity against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values demonstrate a high affinity for DYRK1A.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | DYRK1A | 1.2 | [1] |

| DYRK1B | 1.8 | [1] | |

| DYRK3 | 19.3 | [1] | |

| CLK2 | 0.6 | [1] | |

| Leucettinib-21 | DYRK1A | 2.4 | [2] |

| DYRK1B | 6.7 | [2] | |

| CLK1 | 11.8 | [2] | |

| CLK4 | 5 | [2] |

Note: Data for the closely related compound Leucettinib-21 is included for comparative purposes and to highlight the consistent potent inhibition of DYRK1A within the Leucettinib family.

Cellular assays have confirmed that Leucettinibs inhibit the phosphorylation of DYRK1A substrates, including Cyclin D1 at Thr286.[2]

Signaling Pathway: DYRK1A-Mediated Cyclin D1 Regulation

DYRK1A plays a crucial role in cell cycle control by directly phosphorylating Cyclin D1. This phosphorylation event is a key step in the regulation of Cyclin D1 stability and, consequently, the G1/S phase transition of the cell cycle.

Caption: DYRK1A signaling pathway leading to Cyclin D1 degradation and its inhibition by this compound.

Experimental Protocols

Western Blotting for Phospho-Cyclin D1 (Thr286)

This protocol outlines the procedure for detecting changes in Cyclin D1 phosphorylation at Thr286 in response to this compound treatment.

Materials:

-

Cell Line: SH-SY5Y neuroblastoma cells (or other relevant cell line)

-

Treatment: this compound (dissolved in DMSO), vehicle control (DMSO)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Primary Antibodies:

-

Rabbit anti-phospho-Cyclin D1 (Thr286)

-

Mouse anti-Cyclin D1 (total)

-

Mouse anti-GAPDH or β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

-

Other: SDS-PAGE gels, PVDF membranes, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Procedure:

-

Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using image analysis software and normalize phospho-Cyclin D1 and total Cyclin D1 levels to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution following treatment with this compound.

Materials:

-

Cell Line: As per Western Blotting

-

Treatment: this compound, vehicle control

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound or vehicle as described above.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS, and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical experimental workflow to characterize the effect of this compound on Cyclin D1 phosphorylation and cell cycle progression.

Caption: A typical experimental workflow for characterizing this compound's effects.

References

An In-depth Technical Guide to the Structure-Activity Relationship Studies of Leucettinib-92

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Leucettinib-92, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and other related kinases. Leucettinibs are a class of synthetic compounds inspired by the marine sponge natural product Leucettamine B.[1][2] This document details the quantitative inhibitory data, the signaling pathways involved, experimental methodologies, and the logical workflow of kinase inhibitor evaluation.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of this compound and its analogs is a critical aspect of its SAR. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) against various kinases.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Family | Target Kinase | IC50 (nM) |

| DYRK | DYRK1A | 124[3] |

| DYRK1B | 204[3] | |

| DYRK2 | 160[3] | |

| DYRK3 | 1000[3] | |

| DYRK4 | 520[3] | |

| CLK | CLK1 | 147[3] |

| CLK2 | 39[3] | |

| CLK3 | 800[3] | |

| CLK4 | 5.2[3] | |

| GSK | GSK3β | 2780[3] |

Table 2: Comparative Kinase Inhibition of Leucettinib Analogs

| Compound | DYRK1A IC50 (nM) | CLK2 IC50 (nM) | Key Structural Features |

| This compound | 124[3] | 39[3] | N2-(p-Fluorophenyl) group |

| Leucettinib-21 | 2.4[4] | 33[4] | Chiral N2-substituent derived from (R)-leucinol |

| iso-Leucettinib-21 | >10,000[4] | >10,000[4] | Inactive isomer, serves as a negative control |

| Leucettine L41 | 27.7[1] | - | N2-aniline group, benzodioxole moiety |

The data highlights that subtle modifications to the N2-substituent of the 2-aminoimidazolin-4-one core can significantly impact the inhibitory potency against DYRK1A. The benzothiazol-6-ylmethylene moiety is a key feature for potent inhibition within the Leucettinib class. Furthermore, the stereochemistry and nature of the N2-substituent are critical for high-affinity binding, as demonstrated by the potent activity of Leucettinib-21 and the inactivity of its isomer, iso-Leucettinib-21.[4]

Signaling Pathways and Experimental Workflows

To understand the biological context of this compound's activity, it is essential to visualize the signaling pathways it modulates and the experimental workflows used for its characterization.

DYRK1A Signaling Pathway

This compound primarily targets DYRK1A, a kinase implicated in neurodegenerative diseases like Alzheimer's and Down syndrome. DYRK1A is known to phosphorylate several downstream substrates, including Tau protein and Cyclin D1, impacting neuronal function and cell cycle regulation.

Kinase Inhibitor Discovery and Validation Workflow

The discovery and validation of a kinase inhibitor like this compound follows a structured workflow, from initial screening to cellular validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of this compound.

Radiometric Kinase Assay for DYRK1A Inhibition

This assay quantifies the enzymatic activity of DYRK1A by measuring the incorporation of a radiolabeled phosphate group onto a substrate peptide.

Objective: To determine the IC50 value of this compound for DYRK1A.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide peptide substrate (RRRFRPASPLRGPPK)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution in DMSO

-

Phosphocellulose P81 paper

-

Phosphoric acid wash solution

-

Scintillation counter and vials

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

In a microplate, combine the DYRK1A enzyme and the peptide substrate in the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.

-

Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cellular Assay for Tau Phosphorylation (Western Blot)

This assay assesses the ability of this compound to inhibit DYRK1A activity within a cellular context by measuring the phosphorylation of its substrate, Tau, at a specific site (Threonine 212).

Objective: To confirm the cellular target engagement of this compound by measuring its effect on Tau phosphorylation.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Tau (Thr212)

-

Mouse anti-total-Tau

-

Mouse anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed SH-SY5Y cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Tau (Thr212) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total Tau and GAPDH to ensure equal loading.

-

Quantify the band intensities and normalize the phospho-Tau signal to the total Tau and GAPDH signals.

Putative Synthesis of this compound

The synthesis of Leucettinibs generally involves the condensation of a substituted 2-aminoimidazolin-4-one core with an appropriate aldehyde. The following is a putative synthetic scheme for this compound, based on the known synthesis of related analogs.

This guide provides a foundational understanding of the SAR of this compound for professionals in the field of drug discovery. The presented data and methodologies are intended to facilitate further research and development of this and related kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Alzheimer’s disease brain contains tau fractions with differential prion-like activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Leucettinib-92 in Down Syndrome Research: A Technical Guide

Introduction

Down syndrome (DS), caused by the trisomy of chromosome 21, is the most common genetic cause of intellectual disability.[1] One of the key genes located on chromosome 21 is DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A).[2] In individuals with Down syndrome, the presence of an extra copy of this gene leads to an approximately 1.5-fold overexpression of the DYRK1A protein in the brain.[2][3] This overexpression is considered a significant pathogenic factor contributing to the cognitive deficits and other neurological alterations associated with DS, as well as the early onset of Alzheimer's disease.[1][2][4]

DYRK1A is a highly conserved serine/threonine kinase that plays a crucial role in brain development, regulating processes like neurogenesis and neuronal differentiation.[1][2] Its overactivity disrupts several critical signaling pathways. Consequently, the inhibition of DYRK1A has emerged as a promising therapeutic strategy for mitigating the cognitive impairments in Down syndrome.[1][4]

This document provides a technical overview of Leucettinib-92, a potent inhibitor of DYRK1A, for researchers, scientists, and drug development professionals. Leucettinibs are a class of kinase inhibitors inspired by the marine sponge natural product, Leucettamine B.[5][6] this compound, specifically, has been characterized as a potent inhibitor of the DYRK and CLK kinase families, making it a valuable tool for investigating the therapeutic potential of DYRK1A inhibition in Down syndrome.[7][8]

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear view of its potency and selectivity.

| Kinase Target | This compound IC50 |

| CLK2 | 0.6 nM |

| CLK4 | 5.2 nM |

| DYRK1A | 124 nM |

| CLK1 | 147 nM |

| DYRK2 | 0.16 µM |

| DYRK1B | 204 nM |

| DYRK4 | 0.52 µM |

| CLK3 | 0.8 µM |

| DYRK3 | 1.0 µM |

| GSK3 | 2.78 µM |

| Data sourced from MedChemExpress.[7][9] |

For context, a related, more advanced compound, Leucettinib-21, shows an IC50 for DYRK1A of 3.1 nM and is currently in Phase 1 clinical trials for Down syndrome and Alzheimer's disease.[5][10][11]

Experimental Protocols

Detailed methodologies for key experiments used to characterize DYRK1A inhibitors like this compound are provided below.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DYRK1A.

-

Objective: To determine the IC50 value of this compound for DYRK1A and other kinases.

-

Principle: A purified, active kinase is incubated with its specific substrate and ATP (often radiolabeled). The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

-

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing purified recombinant DYRK1A enzyme, a known substrate peptide (e.g., a synthetic peptide with a DYRK1A consensus sequence), and ATP.

-

Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture. Include a DMSO control (vehicle) and a no-enzyme control.

-

Initiation and Incubation: Initiate the kinase reaction by adding a mix of MgCl2 and [γ-33P]-ATP. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by adding an acidic solution (e.g., phosphoric acid) or by spotting the mixture onto phosphocellulose paper.

-

Quantification: If using phosphocellulose paper, wash away unreacted [γ-33P]-ATP. Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Cellular Target Engagement Assay (CETSA - Cellular Thermal Shift Assay)

This assay confirms that the inhibitor binds to its target protein within a cellular context.

-

Objective: To verify that this compound binds to DYRK1A in intact cells.[7]

-

Principle: Ligand binding stabilizes a target protein, resulting in an increase in its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

-

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., SH-SY5Y neuroblastoma cells) with this compound (e.g., 0.1-10 µM) or a vehicle control (DMSO) for a set period.[7]

-

Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

-

Heat Challenge: Aliquot the lysate and heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes), followed by cooling.[7]

-

Separation of Aggregates: Centrifuge the samples at high speed to pellet the heat-denatured, aggregated proteins.

-

Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-aggregated proteins. Analyze the amount of soluble DYRK1A at each temperature point using Western blotting with a specific anti-DYRK1A antibody.

-

Data Analysis: Generate a "melting curve" by plotting the amount of soluble DYRK1A against temperature for both the treated and control samples. A shift in the curve to higher temperatures for the this compound-treated sample indicates target engagement.[7]

-

Substrate Phosphorylation Assay in Cells (Western Blot)

This assay assesses the functional consequence of DYRK1A inhibition within cells by measuring the phosphorylation of its known downstream substrates.

-

Objective: To determine if this compound inhibits the catalytic activity of DYRK1A in a cellular environment.

-

Principle: DYRK1A phosphorylates specific residues on substrate proteins like Tau (at Threonine 212) and Cyclin D1 (at Threonine 286).[7][12] Inhibition of DYRK1A will lead to a decrease in the phosphorylation of these sites, which can be detected by phosphospecific antibodies.

-

Methodology:

-

Cell Culture and Treatment: Culture an appropriate cell line (e.g., HEK293 or SH-SY5Y) and treat with various concentrations of this compound or a vehicle control.

-

Protein Extraction: After treatment, lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Tau (pT212), phosphorylated Cyclin D1 (pT286), total Tau, total Cyclin D1, and a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the level of the phosphorylated protein to the total amount of that protein. A reduction in this ratio in this compound-treated cells indicates inhibition of DYRK1A.[12]

-

Signaling Pathways and Visualizations

DYRK1A is a pleiotropic kinase that influences multiple signaling cascades critical for neurodevelopment and cellular function. Its overexpression in Down syndrome leads to the dysregulation of these pathways.

DYRK1A and the NFAT Signaling Pathway

In Down syndrome, the overexpression of DYRK1A leads to hyperphosphorylation of NFATc (Nuclear Factor of Activated T-cells, cytoplasmic) transcription factors.[2][3] This phosphorylation event promotes the export of NFATc from the nucleus to the cytoplasm, thereby reducing its transcriptional activity.[2][4] This suppression of NFAT signaling is thought to contribute to altered neurogenesis and immune responses seen in DS.[2][13] this compound, by inhibiting DYRK1A, is expected to reduce NFATc phosphorylation, allowing it to remain in the nucleus and activate target gene transcription.

Caption: DYRK1A-mediated regulation of the NFAT signaling pathway.

DYRK1A and Tau Hyperphosphorylation

DYRK1A directly phosphorylates the microtubule-associated protein Tau.[12] Overexpression of DYRK1A in Down syndrome contributes to the hyperphosphorylation of Tau, a key pathological hallmark of Alzheimer's disease.[2] This process can prime Tau for further phosphorylation by other kinases like GSK-3β, promoting the formation of neurofibrillary tangles (NFTs).[2] Inhibiting DYRK1A with this compound can reduce this initial phosphorylation step, potentially mitigating Tau pathology.

Caption: Role of DYRK1A in the Tau phosphorylation cascade.

DYRK1A and Astrogliogenesis via STAT Signaling

Research has shown that increased dosage of DYRK1A in mouse models of Down syndrome promotes the differentiation of neural progenitor cells into astrocytes, a process known as astrogliogenesis.[14] This effect is mediated by the upregulation of the activity of STAT (Signal Transducer and Activator of Transcription) transcription factors.[14] Aberrant astrogliogenesis can disrupt normal brain development and neuronal function. This compound could potentially normalize this process by inhibiting DYRK1A and reducing the excessive activation of the STAT pathway.

Caption: DYRK1A-STAT pathway in aberrant astrogliogenesis.

References

- 1. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adipogen.com [adipogen.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. research.fondationlejeune.org [research.fondationlejeune.org]

- 12. A chemical with proven clinical safety rescues Down-syndrome-related phenotypes in through DYRK1A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - DYRK1A in Down syndrome: an oncogene or tumor suppressor? [jci.org]

- 14. embopress.org [embopress.org]

Leucettinib-92 in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. One of the key therapeutic targets that has emerged in AD research is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Overexpression and hyperactivity of DYRK1A are implicated in both Aβ pathology and tau hyperphosphorylation. Leucettinib-92 is a potent inhibitor of DYRK1A, belonging to a class of compounds inspired by the marine sponge natural product Leucettamine B. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to its evaluation in Alzheimer's disease models.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of DYRK1A. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. In the context of Alzheimer's disease, the inhibition of DYRK1A by this compound is expected to mitigate pathology through two primary pathways:

-

Reduction of Tau Hyperphosphorylation: DYRK1A directly phosphorylates tau at several residues, including Threonine 212. This phosphorylation can prime tau for further phosphorylation by other kinases like GSK-3β, leading to the formation of neurofibrillary tangles (NFTs). This compound, by inhibiting DYRK1A, reduces this initial phosphorylation step.

-

Modulation of Amyloid Precursor Protein (APP) Processing: DYRK1A can phosphorylate APP, which may influence its amyloidogenic processing, leading to the production of Aβ peptides. Inhibition of DYRK1A is hypothesized to shift APP processing towards the non-amyloidogenic pathway, thereby reducing Aβ production.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Source |

| DYRK1A | 1.2 | AdipoGen Life Sciences |

| DYRK1A | 124 | MedChemExpress[1] |

| DYRK1B | 1.8 | AdipoGen Life Sciences |

| DYRK1B | 204 | MedChemExpress[1] |

| DYRK2 | 160 | MedChemExpress[1] |

| DYRK3 | 19.3 | AdipoGen Life Sciences |

| DYRK3 | 1000 | MedChemExpress[1] |

| DYRK4 | 520 | MedChemExpress[1] |

| CLK1 | 147 | MedChemExpress[1] |

| CLK2 | 0.6 | AdipoGen Life Sciences |

| CLK2 | 39 | MedChemExpress[1] |

| CLK3 | 800 | MedChemExpress[1] |

| CLK4 | 5.2 | MedChemExpress[1] |

| GSK3β | 2780 | MedChemExpress[1] |

| Note: Discrepancies in IC₅₀ values may arise from different assay conditions and methodologies. |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Concentration | Source |

| Cellular Thermal Shift Assay (CETSA) | SH-SY5Y | Binds to and stabilizes DYRK1A | 0.1-10 µM | MedChemExpress[1] |

| Tau Phosphorylation Inhibition | SH-SY5Y | Inhibition of Thr212-Tau phosphorylation | 1 µM | MedChemExpress[1] |

| Cyclin D1 Phosphorylation Inhibition | SH-SY5Y | Inhibition of Thr286-cyclin D1 phosphorylation | 1 µM | MedChemExpress[1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound in Alzheimer's disease models. While specific protocols for this compound are not extensively published, these representative protocols are based on standard methods for DYRK1A inhibitors.

In Vitro DYRK1A Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC₅₀ of an inhibitor against DYRK1A.

-

Materials:

-

Recombinant human DYRK1A enzyme.

-

Peptide substrate (e.g., RRRFRPASPLRGPPK).[2]

-

[γ-³³P]-ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 0.01% Tween-20, 10 mM MgCl₂, 2 mM DTT).

-

This compound stock solution in DMSO.

-

96-well assay plates.

-

Phosphocellulose paper.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the DYRK1A enzyme, the peptide substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding [γ-³³P]-ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Tau Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the effect of this compound on tau phosphorylation in a cellular context.

-

Cell Line:

-

SH-SY5Y human neuroblastoma cells, which endogenously express tau. For enhanced signal, cells can be transfected to overexpress a specific tau isoform.

-

-

Materials:

-

SH-SY5Y cells.

-

Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-Tau (Thr212), anti-total-Tau, anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and Western blot apparatus.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Plate SH-SY5Y cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO vehicle for a specified duration (e.g., 24 hours).

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-Tau (Thr212).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe for total Tau and β-actin for normalization.

-

Quantify the band intensities to determine the relative reduction in tau phosphorylation.

-

In Vivo Alzheimer's Disease Mouse Model: Intracerebroventricular (ICV) Aβ Injection

This protocol describes a model to induce acute Alzheimer's-like pathology. This compound has been tested in a similar model.[3]

-

Animal Model:

-

Adult male Swiss mice.

-

-

Materials:

-

Oligomeric Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide solution.

-

This compound solution for injection.

-

Anesthetic.

-

Stereotaxic apparatus (optional, as freehand injection is also possible).[4]

-

Hamilton syringe.

-

-

Procedure:

-

Anesthetize the mice.

-

Secure the mouse in a stereotaxic frame or hold it firmly for freehand injection.

-

Make a small incision in the scalp to expose the skull.

-

Identify the bregma. The injection site is typically 1.0 mm posterior, 1.0 mm lateral to the bregma, and at a depth of 2.5 mm.

-

Slowly inject the Aβ peptide solution co-administered with this compound or vehicle into the lateral ventricle.

-

Suture the incision and allow the mice to recover.

-

After a set period (e.g., 7 days), perform behavioral tests (e.g., Y-maze, Morris water maze) to assess cognitive function.

-

Following behavioral testing, sacrifice the animals and collect brain tissue for biochemical analysis (e.g., ELISA for Aβ levels, Western blot for phospho-tau).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: DYRK1A signaling pathway in Alzheimer's disease and the inhibitory action of this compound.

Caption: Experimental workflow for the cellular tau phosphorylation assay.

Caption: Workflow for the in vivo intracerebroventricular (ICV) Aβ injection mouse model.

Conclusion

This compound is a potent, small-molecule inhibitor of DYRK1A with a promising preclinical profile for the potential treatment of Alzheimer's disease. Its mechanism of action, targeting both tau and amyloid pathways, makes it an attractive candidate for further investigation. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field of neurodegenerative disease and drug discovery, facilitating the design and interpretation of future studies on this compound and other DYRK1A inhibitors. Further research is warranted to fully elucidate its efficacy and safety in more complex Alzheimer's disease models.

References

- 1. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Item - Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B - figshare - Figshare [figshare.com]

- 4. MS-based DYRK1A kinase assay [bio-protocol.org]

The Proliferative Effect of Leucettinib-92 on Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettinib-92, a potent inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), has emerged as a promising small molecule for inducing pancreatic beta-cell proliferation, a key therapeutic strategy for diabetes. This technical guide provides an in-depth overview of the effects of this compound on beta-cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented herein is intended to facilitate further research and development of this compound and other DYRK1A inhibitors as potential regenerative therapies for diabetes.

Introduction

The loss of functional beta-cell mass is a central pathological feature of both type 1 and type 2 diabetes. Consequently, therapeutic approaches aimed at replenishing the beta-cell population are of significant interest. Small molecule-mediated induction of beta-cell proliferation represents a scalable and potentially transformative strategy. DYRK1A, a serine/threonine kinase, acts as a negative regulator of cell cycle progression.[1][2] Inhibition of DYRK1A has been shown to promote the proliferation of rodent and human beta-cells, making it an attractive target for drug discovery.[1][3]

This compound is a member of the leucettine class of compounds, which are potent inhibitors of DYRK and CLK kinases. This guide focuses on the specific effects and mechanisms of this compound in promoting pancreatic beta-cell proliferation.

Data Presentation

In Vitro Efficacy: Inhibition of Kinase Activity

This compound demonstrates high potency in inhibiting DYRK1A and other related kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| DYRK1A | 1.2 |

| DYRK1B | 1.8 |

| DYRK3 | 19.3 |

| CLK2 | 0.6 |

| Table 1: Inhibitory activity of this compound against various kinases.[3] |

In Vitro Effect on Beta-Cell Proliferation and Viability

Studies using the murine insulinoma cell line MIN6 have demonstrated the pro-proliferative effect of this compound.

| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Vehicle) | ~80% | ~10% | ~10% |

| This compound (5 µM) | Decreased | Increased | Increased |

| Leucettinib-L41 (5 µM) | Decreased | Increased | ~45% |

| Leucettinib-L41 + LY364947 (5 µM) | Decreased | Increased | ~60% |

Table 2: Effect of this compound and other leucettines on MIN6 cell cycle distribution. Note: Specific quantitative values for G0/G1 and S phase for this compound were not provided in the source material, but a shift towards S and G2/M was reported.[4]

A study on MIN6 cells showed that treatment with 5 µM this compound in combination with a TGF-β inhibitor (LY364947) resulted in approximately 80% of cells being positive for the proliferation marker Ki67, compared to about 20% in untreated control cells.[2]

Regarding cell viability, this compound was tested on MIN6 cells at concentrations up to 100 µM. While specific viability percentages at each concentration were not detailed for this compound alone, the study design suggests that significant toxicity was not observed at the effective concentration of 5 µM.[4]

In Vivo Efficacy: Studies in a Preclinical Model of Type 2 Diabetes

In a study utilizing the Goto-Kakizaki (GK) rat, a model for type 2 diabetes, this compound demonstrated significant pro-proliferative effects on beta-cells in vivo.[3]

| Treatment Group | Outcome |

| This compound | - Stimulated beta-cell proliferation in vivo. - Increased beta-cell mass. - Reduced basal hyperglycemia. - Improved glucose tolerance and glucose-induced insulin secretion.[3] |

| Control (Vehicle) | - Standard diabetic phenotype progression. |

Table 3: In vivo effects of this compound in a preclinical rat model of type 2 diabetes.

Experimental Protocols

MIN6 Cell Culture

The MIN6 cell line, derived from a mouse insulinoma, is a widely used model for studying beta-cell physiology.

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

-

Passaging: Cells are passaged upon reaching 80-90% confluency. The medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). Cells are then detached using a suitable dissociation reagent (e.g., Trypsin-EDTA), neutralized with complete medium, centrifuged, and re-seeded in new flasks.

Ki67 Immunofluorescence Staining of Pancreatic Islets

This protocol is for the detection of the proliferation marker Ki67 in pancreatic tissue sections.

-

Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol concentrations to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Permeabilization and Blocking: Sections are permeabilized with Triton X-100 in PBS and then blocked with a solution containing normal serum (e.g., goat serum) and bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody against Ki67 overnight at 4°C. A co-stain with an anti-insulin antibody is used to identify beta-cells.

-

Secondary Antibody Incubation: After washing, the sections are incubated with fluorescently labeled secondary antibodies corresponding to the species of the primary antibodies (e.g., Alexa Fluor 488 anti-insulin and Alexa Fluor 594 anti-Ki67) for 1-2 hours at room temperature.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. The slides are then mounted with an anti-fade mounting medium.

-

Imaging: Images are acquired using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.

-

Cell Preparation: MIN6 cells are seeded and treated with this compound for the desired duration.

-

Cell Harvest: Cells are harvested by trypsinization, washed with PBS, and counted.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol, added dropwise while vortexing, to fix and permeabilize the cells. Cells are incubated on ice for at least 30 minutes.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound in promoting beta-cell proliferation primarily involves the inhibition of DYRK1A, which leads to the activation of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway.

References

- 1. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Pathways Affected by Leucettinib-92: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettinib-92, a member of the Leucettinib class of kinase inhibitors, demonstrates significant potential in modulating key cellular signaling pathways through its potent inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound as a tool for investigating cellular processes and as a basis for further therapeutic development.

Introduction to this compound

This compound is a synthetic small molecule inhibitor belonging to a class of compounds inspired by the marine sponge natural product Leucettamine B. These compounds have been extensively characterized as potent inhibitors of the DYRK and CLK families of protein kinases. Due to the central role of these kinases in various cellular processes, including cell cycle regulation, alternative splicing, and neuronal development, Leucettinibs, including this compound, are valuable research tools and potential therapeutic agents for diseases such as Down syndrome, Alzheimer's disease, and certain cancers.[1][2]

Core Molecular Targets and In Vitro Efficacy

This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of its target kinases. The primary targets are members of the DYRK and CLK kinase families. The in vitro inhibitory activity of this compound and the closely related, extensively studied Leucettinib-21 are summarized in the tables below.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| CLK1 | 147 |

| CLK2 | 39 |

| CLK3 | 800 |

| CLK4 | 5.2 |

| DYRK1A | 124 |

| DYRK1B | 204 |

| DYRK2 | 160 |

| DYRK3 | 1000 |

| DYRK4 | 520 |

| GSK3β | 2780 |

Table 2: In Vitro Kinase Inhibitory Activity of Leucettinib-21 (for comparison)

| Target Kinase | IC50 (nM) |

| CLK1 | 12 |

| CLK2 | 33 |

| CLK4 | 5 |

| DYRK1A | 2.4 |

| DYRK1B | ~7.2 |

Data compiled from publicly available sources.

Affected Cellular Signaling Pathways

The inhibition of DYRK and CLK kinases by this compound leads to the modulation of several critical cellular signaling pathways. The following sections detail the most prominent of these pathways.

DYRK1A-Mediated Cell Cycle Regulation

DYRK1A is a key regulator of the G1/S phase transition in the cell cycle.[3] One of its primary mechanisms of action is the phosphorylation of Cyclin D1 at Threonine 286, which signals for its proteasomal degradation.[4] By inhibiting DYRK1A, this compound can prevent this phosphorylation event, leading to the stabilization and accumulation of Cyclin D1. Increased Cyclin D1 levels promote the formation of active Cyclin D1-CDK4/6 complexes, which in turn phosphorylate the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes required for S-phase entry and cell cycle progression.[5]

CLK-Mediated Regulation of Alternative Splicing

The CLK family of kinases (CLK1, CLK2, CLK3, CLK4) are crucial regulators of pre-mRNA splicing.[6] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[7] Phosphorylation of SR proteins by CLKs is necessary for their proper localization to nuclear speckles and their subsequent recruitment to pre-mRNA, which facilitates the recognition of splice sites and the assembly of the spliceosome. Inhibition of CLKs by this compound disrupts this process, leading to alterations in alternative splicing patterns.[8][9] This can result in the production of different protein isoforms, some of which may have altered functions or be targeted for degradation, ultimately impacting cellular homeostasis and survival.[8]

Tau Phosphorylation in Neurodegenerative Disease Models